Ispinesib is a synthetic small molecule, derived from quinazolinone, with antineoplastic properties. Ispinesib selectively inhibits the mitotic motor protein, kinesin spindle protein (KSP), resulting in inhibition of mitotic spindle assembly, induction of cell cycle arrest during the mitotic phase, and cell death in tumor cells that are actively dividing. Because KSP is not involved in nonmitotic processes, such as neuronal transport, ispinesib may be less likely to cause the peripheral neuropathy often associated with the tubulin-targeting agents.
Ispinesib
CAS No.: 336113-53-2
Cat. No.: VC0548444
Molecular Formula: C30H33ClN4O2
Molecular Weight: 517.1 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 336113-53-2 |
---|---|
Molecular Formula | C30H33ClN4O2 |
Molecular Weight | 517.1 g/mol |
IUPAC Name | N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide |
Standard InChI | InChI=1S/C30H33ClN4O2/c1-20(2)27(34(17-7-16-32)29(36)23-12-10-21(3)11-13-23)28-33-26-18-24(31)14-15-25(26)30(37)35(28)19-22-8-5-4-6-9-22/h4-6,8-15,18,20,27H,7,16-17,19,32H2,1-3H3/t27-/m1/s1 |
Standard InChI Key | QJZRFPJCWMNVAV-HHHXNRCGSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)C(=O)N(CCCN)[C@@H](C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C |
SMILES | CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C |
Canonical SMILES | CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C |
Appearance | Solid powder |
Introduction
Chemical and Structural Properties of Ispinesib
Ispinesib (C30H33ClN4O2) is a quinazolinone-derived compound with a molecular weight of 517.1 g/mol . Its structure features a benzamide core linked to a chloro-substituted quinazolinone moiety, enabling high-affinity binding to KSP’s allosteric site . X-ray crystallography reveals that ispinesib occupies a hydrophobic pocket formed by helices α2 and α3 of KSP, stabilizing the ADP-bound state and preventing microtubule interaction .
Table 1: Key Chemical Properties of Ispinesib
Property | Value |
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Molecular Formula | C30H33ClN4O2 |
Molecular Weight | 517.1 g/mol |
IUPAC Name | N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide |
Binding Affinity (Ki) | 0.6 nM |
Protein Binding | 81.1–96.2% (mean 90.5%) |
Preclinical Efficacy and Selectivity
In Vitro Antiproliferative Activity
Ispinesib demonstrated nanomolar potency across 53 breast cancer cell lines (median IC50: 4.1 nM) . Notably, it retained activity in paclitaxel-resistant models, suggesting a non-overlapping resistance mechanism .
Table 2: In Vivo Efficacy in Xenograft Models
Clinical Development and Pharmacokinetics
Phase I Trials
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Monotherapy: The maximum tolerated dose (MTD) was 18 mg/m² every 21 days, with dose-limiting neutropenia .
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Combination with docetaxel: MTD: ispinesib 10 mg/m² + docetaxel 60 mg/m²; pharmacokinetics showed no drug-drug interactions .
Phase II Trials in Breast Cancer
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Single-agent activity: 9% objective response rate (4/45 patients) in taxane/anthracycline-refractory disease .
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Combination with capecitabine: Enhanced antitumor activity vs. monotherapy in preclinical models .
Table 3: Key Clinical Outcomes
Trial Phase | Population | Response Rate | Median PFS |
---|---|---|---|
Phase II | Metastatic breast cancer | 9% (PR) | 5.9 weeks |
Phase Ib | Solid tumors (combo) | 29% SD | Not reached |
Recent Advances and Structural Derivatives
Ferrocene-Ispinesib Hybrids
Incorporating ferrocenyl groups enhanced antiproliferative activity (IC50: 2–8 nM vs. 15 nM for parent compound) via ROS generation and mitotic arrest .
Metal Complexes
Rhodium and iridium derivatives showed dual KSP inhibition and DNA intercalation, achieving IC50 values <10 nM in leukemia models .
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